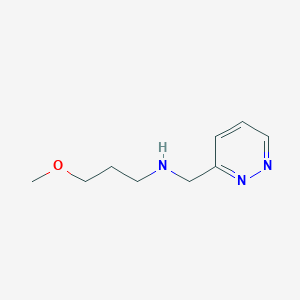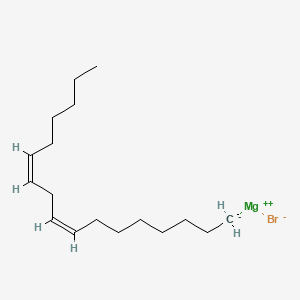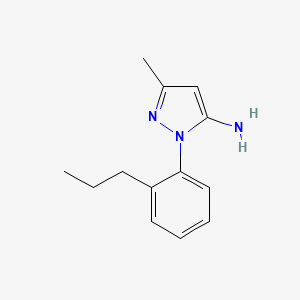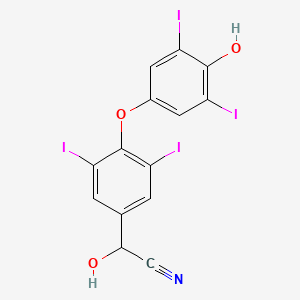![molecular formula C10H10BrN3O B13860243 [3-(2-aminophenyl)-4-bromo-1H-pyrazol-5-yl]methanol](/img/structure/B13860243.png)
[3-(2-aminophenyl)-4-bromo-1H-pyrazol-5-yl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[3-(2-aminophenyl)-4-bromo-1H-pyrazol-5-yl]methanol is a heterocyclic compound that contains a pyrazole ring substituted with an aminophenyl group and a bromine atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [3-(2-aminophenyl)-4-bromo-1H-pyrazol-5-yl]methanol typically involves the formation of the pyrazole ring followed by the introduction of the aminophenyl and bromine substituents. One common method involves the cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds to form the pyrazole ring. Subsequent bromination and amination reactions introduce the desired substituents.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
[3-(2-aminophenyl)-4-bromo-1H-pyrazol-5-yl]methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The nitro group can be reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution of the bromine atom could yield various substituted pyrazoles.
科学的研究の応用
Chemistry
In chemistry, [3-(2-aminophenyl)-4-bromo-1H-pyrazol-5-yl]methanol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be used to study enzyme interactions and receptor binding due to its potential bioactivity. It can serve as a probe to investigate biological pathways and mechanisms.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its reactivity and functional groups make it suitable for various applications.
作用機序
The mechanism of action of [3-(2-aminophenyl)-4-bromo-1H-pyrazol-5-yl]methanol involves its interaction with molecular targets such as enzymes or receptors. The aminophenyl group may facilitate binding to specific sites, while the bromine atom can participate in halogen bonding. These interactions can modulate biological pathways and lead to specific effects.
類似化合物との比較
Similar Compounds
- [3-(2-aminophenyl)-4-chloro-1H-pyrazol-5-yl]methanol
- [3-(2-aminophenyl)-4-fluoro-1H-pyrazol-5-yl]methanol
- [3-(2-aminophenyl)-4-iodo-1H-pyrazol-5-yl]methanol
Uniqueness
Compared to similar compounds, [3-(2-aminophenyl)-4-bromo-1H-pyrazol-5-yl]methanol may exhibit unique reactivity and binding properties due to the presence of the bromine atom. Bromine’s size and electronegativity can influence the compound’s interactions and stability, making it distinct from its chloro, fluoro, and iodo counterparts.
特性
分子式 |
C10H10BrN3O |
|---|---|
分子量 |
268.11 g/mol |
IUPAC名 |
[3-(2-aminophenyl)-4-bromo-1H-pyrazol-5-yl]methanol |
InChI |
InChI=1S/C10H10BrN3O/c11-9-8(5-15)13-14-10(9)6-3-1-2-4-7(6)12/h1-4,15H,5,12H2,(H,13,14) |
InChIキー |
WVQYWVQDSOPFSG-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C2=NNC(=C2Br)CO)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[(2S)-1-azabicyclo[2.2.2]octan-2-yl] N-benzoyl-N-(2-phenylethyl)carbamate;butanedioic acid](/img/structure/B13860183.png)


![3-(3-Methylimidazol-4-yl)pyrazolo[1,5-a]pyridine](/img/structure/B13860207.png)
![Imidazo[1,2-a]pyridine-8-carboxylic acid,phenylmethyl ester](/img/structure/B13860212.png)

![(S)-Ethyl 2-[3-(2-Isopropyl-thiazol-4-ylmethyl)-3-methylureido]-4-morpholin-4-yl-butanoate](/img/structure/B13860215.png)


![4-[(azanyl(15N)amino)methyl]benzene-1,2,3-triol;formyloxy formate](/img/structure/B13860237.png)

![2-[1-amino-2-[[carboxy(phenyl)methyl]amino]-2-oxoethyl]-5-methyl-3,6-dihydro-2H-1,3-thiazine-4-carboxylic acid](/img/structure/B13860250.png)
